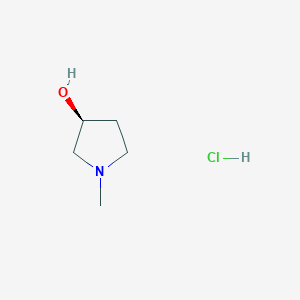
(3S)-1-methylpyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-methylpyrrolidin-3-ol;hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methylpyrrolidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-proline or its derivatives.
Reduction: The precursor undergoes reduction to form the corresponding pyrrolidine derivative.
Methylation: The pyrrolidine derivative is then methylated to introduce the methyl group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-methylpyrrolidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-methylpyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-1-methylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1-methylpyrrolidin-3-ol;hydrochloride: The enantiomer of (3S)-1-methylpyrrolidin-3-ol;hydrochloride, with similar chemical properties but different biological activities.
1-methylpyrrolidine: A non-chiral analog with similar chemical structure but lacking the chiral center.
3-hydroxypyrrolidine: A related compound with a hydroxyl group at the 3-position but without the methyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its enantiomers and analogs. This uniqueness makes it valuable in chiral synthesis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C5H12ClNO |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
(3S)-1-methylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-3-2-5(7)4-6;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
NFJQDEPQZZLKRX-JEDNCBNOSA-N |
SMILES isomérico |
CN1CC[C@@H](C1)O.Cl |
SMILES canónico |
CN1CCC(C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


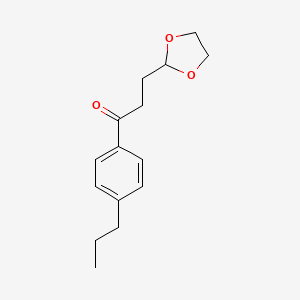
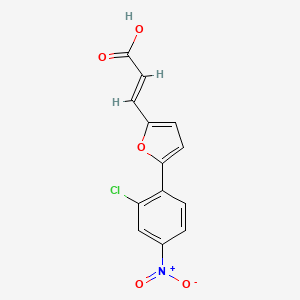
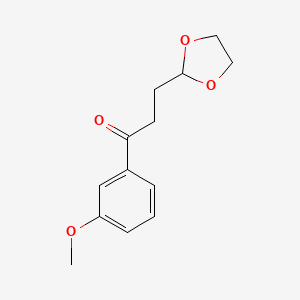
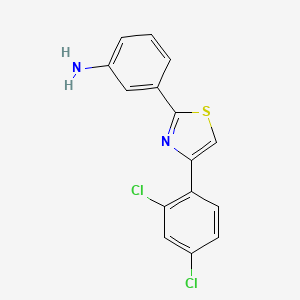


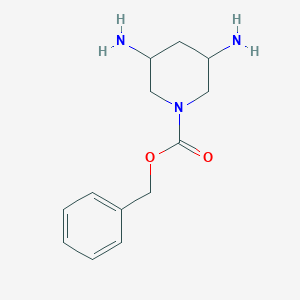
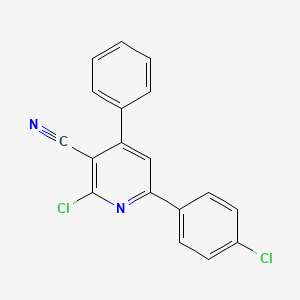

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
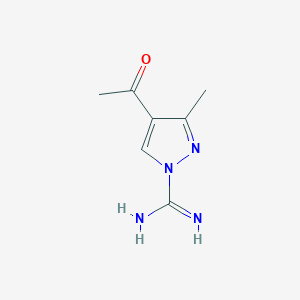
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)


